molecular formula C13H9NO4 B2459340 3-(4-Nitrophenoxy)benzaldehyde CAS No. 17076-72-1

3-(4-Nitrophenoxy)benzaldehyde

Cat. No.: B2459340
CAS No.: 17076-72-1
M. Wt: 243.218
InChI Key: NGXQRTNNSHZDDA-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9NO4 It is characterized by the presence of a nitrophenoxy group attached to a benzaldehyde moiety

Properties

IUPAC Name

3-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQRTNNSHZDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 4-chloronitrobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed:

    Reduction: 3-(4-Aminophenoxy)benzaldehyde.

    Oxidation: 3-(4-Nitrophenoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 4-(4-Nitrophenoxy)benzaldehyde
  • 3-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde

Comparison: 3-(4-Nitrophenoxy)benzaldehyde is unique due to the presence of both a nitrophenoxy group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-(4-Nitrophenoxy)benzaldehyde has a similar structure but differs in the position of the nitrophenoxy group, which can influence its reactivity and applications .

Biological Activity

3-(4-Nitrophenoxy)benzaldehyde is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H9_{9}NO3_3
  • Molecular Weight : 233.21 g/mol
  • IUPAC Name : this compound

This compound features a nitrophenyl group attached to a benzaldehyde moiety, which contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research has indicated that Schiff bases derived from this compound exhibit significant antimicrobial properties. A study demonstrated that these derivatives showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 50 to 200 µg/mL, indicating moderate antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus100
Derivative BEscherichia coli150
Derivative CPseudomonas aeruginosa200

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to scavenge free radicals, with an IC50_{50} value of approximately 30 µM in the DPPH assay .

3. Antitumor Activity

In vitro studies have highlighted the antitumor activity of this compound derivatives against several cancer cell lines, including breast and colon cancer. One study reported that certain derivatives had IC50_{50} values in the range of 15-25 µM, indicating promising cytotoxic effects on cancer cells .

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)20
HT-29 (Colon Cancer)15
HeLa (Cervical Cancer)25

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) : Its antioxidant properties are linked to the modulation of ROS levels in cells, which is crucial for preventing oxidative stress-related damage.
  • Cell Cycle Arrest : Some studies suggest that derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of a series of nitroaromatic compounds included this compound. The study found that modifications to the nitro group enhanced activity against resistant bacterial strains, suggesting structural optimization could lead to more effective antimicrobial agents .

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, researchers synthesized several derivatives of this compound and evaluated their effects on MCF-7 cells. The most potent derivative led to a significant reduction in cell viability and was associated with increased levels of apoptosis markers .

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